5-(Piperidin-3-ylmethyl)pyrimidine
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(piperidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-2-9(5-11-3-1)4-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |
InChI Key |
IXEIPTFJTFFMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 5-(Piperidin-3-ylmethyl)pyrimidine | C₁₀H₁₅N₃ | 177.25* | Pyrimidine core + piperidine-CH₂ substituent | Kinase inhibitors, CNS targets |
| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | Pyridine core + aminomethyl group | Ligand synthesis, catalysis |
| 5-(3-Azetidinylmethyl)pyrimidine | C₈H₁₂N₃ | 150.20 | Pyrimidine core + azetidine-CH₂ substituent | Antibacterial agents |
| (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide | C₁₅H₁₉N₃O₂S | 305.40 | Isoquinoline-sulfonamide + piperidine-CH₂ | Enzyme inhibition |
*Calculated based on structural analysis.
Comparison with 3-(Aminomethyl)pyridine ()
- Structural Differences: 3-(Aminomethyl)pyridine contains a pyridine ring (one nitrogen) with an aminomethyl (-CH₂NH₂) group, whereas 5-(Piperidin-3-ylmethyl)pyrimidine has a pyrimidine core (two nitrogens) and a larger piperidine substituent.
- Physicochemical Properties: The molecular weight of 5-(Piperidin-3-ylmethyl)pyrimidine (177.25 g/mol) is significantly higher than 3-(Aminomethyl)pyridine (108.14 g/mol), suggesting differences in solubility and bioavailability. Piperidine’s saturated ring increases lipophilicity, which may improve blood-brain barrier penetration relative to the planar pyridine system .
Comparison with 5-(3-Azetidinylmethyl)pyrimidine ()
- This could affect metabolic stability and binding kinetics .
- Steric and Electronic Effects :
- Molecular Weight :
- The azetidine analog (150.20 g/mol) is lighter than the piperidine derivative, which may translate to better solubility but reduced membrane permeability.
Comparison with (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide ()
- Functional Groups: The isoquinoline-sulfonamide scaffold introduces sulfonic acid and amide groups, enabling ionic interactions and hydrogen bonding absent in 5-(Piperidin-3-ylmethyl)pyrimidine. Both compounds share the piperidine-CH₂ motif, but the sulfonamide’s acidity (pKa ~1-2) contrasts with pyrimidine’s neutral aromatic system .
- Biological Relevance :
Comparison with Complex Piperazine-Pyrimidine Derivatives ()
- Nitrogen Content :
- Structural Complexity :
- The compound in includes a pyridine 1-oxide and cyclopentyl groups, demonstrating how additional substituents can diversify biological activity beyond simple pyrimidine derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-(Piperidin-3-ylmethyl)pyrimidine?
The synthesis of pyrimidine derivatives often involves cross-coupling reactions or cyclocondensation strategies. For example, Ullmann-type couplings using trifluoromethanesulfonate esters (e.g., pyridyl triflates) and halogenated pyrimidines under palladium catalysis can yield biheteroaryl pyrimidines . Piperidine moieties are typically introduced via nucleophilic substitution or reductive amination. A one-step synthesis using catalytic p-toluenesulfonic acid (PTSA) has been reported for related piperidine-containing pyrimidines, involving condensation of aldehydes, thiourea, and coumarin derivatives . Optimization of solvent systems (e.g., hexanes/ethyl acetate with triethylamine) is critical for purification .
Q. How is the structural integrity of 5-(Piperidin-3-ylmethyl)pyrimidine confirmed post-synthesis?
Analytical characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR chemical shifts in CDCl₃ (e.g., δ 8.93 ppm for pyrimidine protons) and ¹³C NMR data (e.g., δ 158.4 ppm for carbonyl carbons) are used to verify connectivity . Mass spectrometry confirms molecular weight, as seen in studies reporting [M+H]⁺ peaks matching theoretical values .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 5-(Piperidin-3-ylmethyl)pyrimidine for improved yield and purity?
Reaction parameters such as temperature (e.g., 60°C for 24 hours), solvent polarity, and catalyst loading significantly impact yield. For example, increasing the equivalence of bromopyrimidine from 1.0 to 1.5 in cross-coupling reactions improved yields by 15–20% . Continuous flow systems or automated reactors may enhance reproducibility in multi-step syntheses, though this requires precise control of residence times and reagent stoichiometry . Purification via flash chromatography with triethylamine-doped solvents reduces silica gel adsorption of polar intermediates .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives targeting enzymes like mPGES-1?
SAR studies involve systematic modifications to the pyrimidine core and piperidine substituents. For example, replacing benzyl groups with bulkier aryl rings (e.g., 1,3-diphenylpyrazole) enhanced mPGES-1 inhibition (IC₅₀ = 36 nM) while reducing COX-1/2 off-target activity (<20% inhibition) . Molecular docking into enzyme active sites (e.g., PDB ID: 4BPM) identifies critical interactions, such as hydrogen bonding between pyrimidine carbonyls and Arg126/Arg127 residues .
Q. How can researchers resolve discrepancies in reported biological activity data for 5-(Piperidin-3-ylmethyl)pyrimidine derivatives?
Contradictions often arise from assay variability, such as enzyme sources (e.g., recombinant human vs. murine mPGES-1) or substrate concentrations. Standardizing protocols (e.g., 10 μM PGH₂ substrate in Tris-HCl buffer, pH 8.0) improves comparability . Control experiments with selective inhibitors (e.g., COX-1/2 blockers) and orthogonal assays (e.g., cellular PGE₂ ELISA) validate target specificity. Meta-analyses of IC₅₀ values across studies can identify outlier conditions .
Methodological Considerations
-
Data Tables :
Parameter Value/Example Reference Typical IC₅₀ (mPGES-1) 36 nM (compound 14f) NMR Solvent CDCl₃ Reaction Temperature 60°C (Ullmann coupling) -
Key Challenges :
- Balancing lipophilicity (piperidine moiety) with aqueous solubility for in vivo studies.
- Avoiding racemization in chiral piperidine derivatives during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
